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The ID-8 mouse model is a widely utilized syngeneic model in preclinical ovarian cancer
research, offering a valuable platform to study tumor biology and evaluate novel therapeutic
strategies in an immunocompetent setting. This guide provides a comprehensive comparison of
the ID-8 model to human ovarian cancer, with a focus on high-grade serous ovarian cancer
(HGSOC), the most common and lethal subtype. Experimental data and detailed protocols are
presented to inform study design and interpretation.

Genetic and Phenotypic Comparison

The parental ID-8 cell line, derived from spontaneous transformation of mouse ovarian surface
epithelial cells, possesses a wild-type background for several key tumor suppressor genes that
are frequently mutated in human HGSOC. Notably, the parental ID-8 line does not harbor
mutations in Trp53, Brcal, or Brca2. However, the advent of CRISPR/Cas9 technology has
enabled the generation of genetically engineered ID-8 cell lines with deletions in these genes,
creating models that more closely mimic the genetic landscape of human HGSOC.

Histologically, tumors arising from the ID-8 model can share features with human HGSOC,
such as the formation of peritoneal carcinomatosis and ascites. However, there are notable
differences in the tumor microenvironment and immune cell composition.

Table 1: Genetic and Histological Comparison
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ID-8 Mouse Model

Genetically
Engineered ID-8

Human High-Grade

Feature Serous Ovarian
(Parental) Models (e.g., p53-/-,
Cancer (HGSOC)
Brcall2-/-)
) Mutated in >96% of
p53 Status Wild-type Knockout/Mutant
cases
Germline or somatic
BRCAL1/2 Status Wild-type Knockout/Mutant mutations in ~20-25%
of cases
o Deficient in ~50% of
Homologous o Deficient in BRCA- ) )
Proficient cases (including

Recombination

mutant models

BRCA mutations)

Histology

Can resemble
HGSOC with
peritoneal spread and

ascites

Similar to parental ID-
8, with potential
alterations in

morphology

Papillary, glandular,
and solid architectural

patterns

Tumor Growth

Relatively slow

Accelerated growth in
p53-/- models

compared to parental

Variable, generally

aggressive

Immune Microenvironment Comparison

A key advantage of the ID-8 model is its use in immunocompetent mice, allowing for the study
of interactions between the tumor and the host immune system. However, the composition of

the tumor immune microenvironment in the ID-8 model can differ significantly from that
observed in human HGSOC.

Table 2: Immune Microenvironment Comparison
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Immune Cell Population

ID-8 Mouse Model
(Ascites/Tumor)

Human HGSOC
(Ascites/Tumor)

T Cells (CD3+)

Reported to be a dominant
population in some studies

(e.g., ~60% of immune cells in

Predominant immune cell type
in ascites, with a median of

~51% of immune cells.[2]

ascites)[1]
Significantly more abundant
CD4+ T Cells Variable than CD8+ T cells in ascites
(median ~52%).[2]
] Median of ~39% of T cells in
CD8+ T Cells Variable

ascites.[2]

B Cells (CD19+)

Reported at ~30% in some ID-

8 ascites studies[1]

Lower prevalence, with an
average of ~0.29% in tumor

regions.[3]

Macrophages

Reported to be a minor
population in parental ID-8
ascites (<1%)[1], but infiltration

increases with p53 loss.

The most prevalent immune
cells in HGSOC tumors, with
an average of ~3.82% of cells

in tumor regions.[3]

M1-like Macrophages

More abundant than M2-like
macrophages in ascites at
diagnosis.[2]

M2-like Macrophages

Associated with poor

prognosis.[2]

Myeloid-Derived Suppressor
Cells (MDSCs)

Present and contribute to

immunosuppression

Present and associated with

advanced disease

Therapeutic Response Comparison

The development of genetically engineered ID-8 models has been instrumental in studying

targeted therapies. For instance, ID-8 models with Brcal or Brca2 mutations have shown

increased sensitivity to PARP inhibitors, mirroring the clinical response observed in human
patients with BRCA-mutated HGSOC.[4][5]
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Table 3: Therapeutic Response Comparison

Therapy ID-8 Mouse Model Human HGSOC

Parental ID-8 is relatively Standard first-line treatment,

Platinum-based Chemotherapy N ] )
sensitive. but resistance is common.

Effective in patients with
BRCA-mutant ID-8 models

PARP Inhibitors show increased sensitivity.[4]

[5]

homologous recombination
deficiency, particularly those
with BRCA mutations.

Efficacy is being investigated, o )
_ . Limited efficacy as
] with responses influenced by )
Immune Checkpoint Blockade ) monotherapy in unselected
the tumor immune ]
_ _ patients.
microenvironment.

Signaling Pathways

The PI3K/Akt and MAPK/ERK signaling pathways are frequently dysregulated in both human
ovarian cancer and are implicated in the biology of the ID-8 model. These pathways play
crucial roles in cell proliferation, survival, and drug resistance.
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Figure 1: Simplified PI3K/Akt Signaling Pathway.
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Figure 2: Simplified MAPK/ERK Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are foundational protocols
for key experiments in the ID-8 model system.

Orthotopic Injection of ID-8 Cells

This protocol establishes tumors in the ovarian bursa, mimicking the primary site of ovarian
cancer.
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Figure 3: Workflow for Orthotopic Injection of ID-8 Cells.

Materials:

ID-8 cells

Phosphate-buffered saline (PBS)

Trypsin-EDTA

Culture medium (e.g., DMEM with 4% FBS, 1% Penicillin-Streptomycin)
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Anesthetic (e.g., isoflurane, ketamine/xylazine)

Surgical tools (scalpel, forceps, scissors)

Sutures

30-gauge needle and syringe
Procedure:
e Culture ID-8 cells to ~80% confluency.

o Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at the
desired concentration (e.g., 1 x 1076 cells in 10 pL). Keep on ice.

e Anesthetize a female C57BL/6 mouse.

o Make a small incision on the left flank to expose the peritoneal cavity.

o Gently exteriorize the ovary and the associated fat pad.

e Using a 30-gauge needle, carefully inject the ID-8 cell suspension into the ovarian bursa.
o Return the ovary to the peritoneal cavity and close the incision with sutures.

» Monitor the mouse for tumor development using methods such as ultrasound or
bioluminescence imaging (if using luciferase-expressing cells).

Immunohistochemistry (IHC) for p53 and Ki-67

This protocol allows for the assessment of protein expression in formalin-fixed, paraffin-
embedded (FFPE) tumor tissues.

Materials:
e FFPE tumor sections on slides

» Xylene and graded ethanol series
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» Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

e Hydrogen peroxide solution (3%)

o Blocking buffer (e.g., 5% normal goat serum in PBS)
e Primary antibodies (anti-p53, anti-Ki-67)

o HRP-conjugated secondary antibody

o DAB substrate kit

o Hematoxylin counterstain

e Mounting medium

Procedure:

o Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of
ethanol (100%, 95%, 70%) and finally in distilled water.

o Antigen Retrieval: Heat slides in antigen retrieval buffer (e.g., in a pressure cooker or water
bath) to unmask the epitopes.

o Peroxidase Blocking: Incubate slides in 3% hydrogen peroxide to block endogenous
peroxidase activity.

e Blocking: Incubate with blocking buffer to prevent non-specific antibody binding.

e Primary Antibody Incubation: Incubate slides with the primary antibody (diluted in blocking
buffer) overnight at 4°C.

e Secondary Antibody Incubation: Wash slides and incubate with the HRP-conjugated
secondary antibody.

o Detection: Apply DAB substrate and monitor for color development.

o Counterstaining: Stain with hematoxylin to visualize nuclei.
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» Dehydration and Mounting: Dehydrate slides through a graded ethanol series and xylene,
then coverslip with mounting medium.

Western Blot for Signhaling Pathway Analysis

This protocol is used to detect and quantify the expression and phosphorylation status of
proteins in the PI3K/Akt and MAPK/ERK pathways.

Materials:

e Tumor tissue or cell lysates

o RIPA buffer with protease and phosphatase inhibitors
o BCA protein assay kit

o SDS-PAGE gels

 PVDF membrane

» Transfer buffer

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
e Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)
o HRP-conjugated secondary antibody

o ECL substrate

Procedure:

Protein Extraction: Lyse cells or homogenize tumor tissue in RIPA buffer.

Protein Quantification: Determine protein concentration using a BCA assay.

SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.

Protein Transfer: Transfer proteins from the gel to a PVDF membrane.
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e Blocking: Incubate the membrane in blocking buffer to prevent non-specific antibody binding.

e Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at
4°C.

e Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated
secondary antibody.

o Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence
imaging system.

Conclusion

The ID-8 mouse model, particularly with the advent of genetically engineered sublines, serves
as a valuable and adaptable tool for ovarian cancer research. While it does not perfectly
recapitulate all aspects of human HGSOC, its immunocompetent nature and the ability to
model specific genetic alterations provide a powerful platform for investigating tumor-immune
interactions and evaluating novel therapies. A thorough understanding of both the similarities
and differences between the ID-8 model and human ovarian cancer is essential for the design
of clinically relevant preclinical studies and the accurate interpretation of their results.
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¢ To cite this document: BenchChem. [A Comparative Guide: The ID-8 Mouse Model and
Human Ovarian Cancer]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1674368#cross-species-comparison-of-id-8-model-
to-human-ovarian-cancer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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